Cas no 1185298-71-8 (3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride)

3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride
- AKOS015848330
- 1185298-71-8
- 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride, AldrichCPR
- 3-(oxazinan-2-yl)propanoic acid;hydrochloride
- MFCD12028460
- 3-(1,2-Oxazinan-2-yl)propanoic Acid HCl
- BS-37135
-
- MDL: MFCD12028460
- インチ: InChI=1S/C7H13NO3.ClH/c9-7(10)3-5-8-4-1-2-6-11-8;/h1-6H2,(H,9,10);1H
- InChIKey: YMERARDWQYIUPU-UHFFFAOYSA-N
- ほほえんだ: C1CCON(C1)CCC(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 195.0662210g/mol
- どういたいしつりょう: 195.0662210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00912M-5g |
3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 5g |
$111.00 | 2025-02-24 | |
A2B Chem LLC | AE20494-5g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 5g |
$111.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1255503-5g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 5g |
$175 | 2025-02-20 | |
eNovation Chemicals LLC | Y1255503-5g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 5g |
$175 | 2025-02-26 | |
A2B Chem LLC | AE20494-1g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 1g |
$35.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1255503-1g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 1g |
$85 | 2025-02-26 | |
eNovation Chemicals LLC | Y1255503-1g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 1g |
$85 | 2024-06-07 | |
eNovation Chemicals LLC | Y1255503-5g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 5g |
$175 | 2024-06-07 | |
1PlusChem | 1P00912M-1g |
3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 1g |
$35.00 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813054-1g |
3-(Oxazinan-2-yl)propanoic acid;hydrochloride |
1185298-71-8 | 95% | 1g |
¥483.00 | 2024-08-09 |
3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochlorideに関する追加情報
Introduction to 3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride (CAS No. 1185298-71-8)
3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1185298-71-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a 1,2-oxazinan-2-yl moiety linked to a propanoic acid backbone and its hydrochloride salt form, has garnered attention due to its structural complexity and potential biological activities. The unique structural framework of this compound positions it as a valuable scaffold for the development of novel therapeutic agents, particularly in the context of targeting complex biological pathways.
The 1,2-oxazinan-2-yl group is a heterocyclic structure that introduces both rigidity and functional versatility to the molecule. This motif has been explored in various pharmaceutical applications due to its ability to modulate interactions with biological targets. The propanoic acid moiety provides a site for further derivatization, enabling the synthesis of analogues with tailored pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for formulation into pharmaceutical products.
In recent years, there has been growing interest in the development of molecules that can interact with protein-protein interactions (PPIs) or other complex biological targets. The 1,2-oxazinan-2-yl group has been shown to be particularly effective in disrupting or modulating such interactions, making it a promising feature for drug design. Studies have demonstrated that this moiety can interfere with key binding pockets on target proteins, thereby inhibiting or activating specific signaling pathways. This capability is particularly relevant in the context of diseases driven by aberrant protein-protein interactions, such as certain cancers and inflammatory disorders.
Moreover, the propanoic acid component of 3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride provides a handle for further chemical modifications. For instance, introducing carboxylic acid derivatives or amides can enhance binding affinity or alter metabolic stability. These modifications are crucial for optimizing drug candidates for clinical use. The hydrochloride salt form not only improves solubility but also ensures consistent drug delivery properties, which are essential for therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have further facilitated the design of molecules like 3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride. These tools allow researchers to predict binding affinities and identify potential lead compounds with high precision. By leveraging these technologies, scientists have been able to accelerate the discovery process and identify promising candidates for further investigation. This approach has been particularly effective in targeting difficult-to-drug proteins that play critical roles in disease mechanisms.
The potential applications of 3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride extend beyond traditional small-molecule drug development. It has shown promise as a building block for peptidomimetics and other bioconjugates designed to interact with biological targets in novel ways. These conjugates can offer improved selectivity and reduced off-target effects compared to conventional small molecules. Additionally, the compound’s ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders.
In clinical research, 3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride is being evaluated in preclinical studies to assess its efficacy and safety profiles. Initial results suggest that it exhibits potent activity against certain disease models while maintaining good tolerability. These findings are encouraging and warrant further investigation into its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical trials and ultimately bringing new treatments to patients.
The synthesis of 3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to construct the desired framework efficiently. These methods not only improve yield but also enable access to enantiomerically pure forms of the compound, which are critical for pharmaceutical applications.
The future direction of research on 3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride is likely to focus on expanding its therapeutic applications and optimizing its pharmacological properties. Exploration of novel derivatives and analogues will be key to unlocking its full potential as a therapeutic agent. Additionally, investigating its mechanism of action will provide deeper insights into how it interacts with biological targets and modulates disease pathways.
In conclusion,3-(1,2-oxyzianan - 20 yl ) - propionic acid hydrocholride ( CAS NO . 1185298 - 71 - 8 ) is a promising compound with significant potential in pharmaceutical research . Its unique structural features , coupled with recent advances in drug discovery technologies , make it an attractive candidate for further development . As research continues , we can expect to see more applications emerge , offering hope for new treatments against various diseases .
1185298-71-8 (3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride) 関連製品
- 2098555-07-6(4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane)
- 1700335-09-6(4-(2-cyclopropylethyl)piperidin-4-ol)
- 67458-18-8(N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide)
- 1355230-43-1(Methyl 6-(azepan-1-yl)nicotinate)
- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)
- 1353995-88-6((S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide)
- 1804428-20-3(2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride)
- 1155641-84-1(3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 84100-15-2(Naphthol AS-E Acetate)
- 2228602-97-7(2-ethenyl-1,3-difluoro-5-methylbenzene)




